molecular formula C25H32N4O6 B12374063 E3 Ligase Ligand-linker Conjugate 56

E3 Ligase Ligand-linker Conjugate 56

Cat. No.: B12374063
M. Wt: 484.5 g/mol
InChI Key: QTTBHPXCPXPOCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 56 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. . The final product is obtained through a series of purification steps, including chromatography.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: : E3 Ligase Ligand-linker Conjugate 56 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the ligand to the linker and for forming the final conjugate .

Common Reagents and Conditions: : Common reagents used in these reactions include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products .

Major Products: : The major product formed from these reactions is the this compound itself, which is then used in the development of PROTACs .

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C25H32N4O6/c30-14-13-27-9-5-17(6-10-27)35-18-7-11-28(12-8-18)16-1-2-19-20(15-16)25(34)29(24(19)33)21-3-4-22(31)26-23(21)32/h1-2,15,17-18,21,30H,3-14H2,(H,26,31,32)

InChI Key

QTTBHPXCPXPOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCO

Origin of Product

United States

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